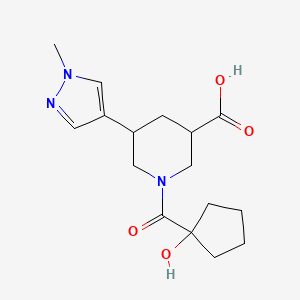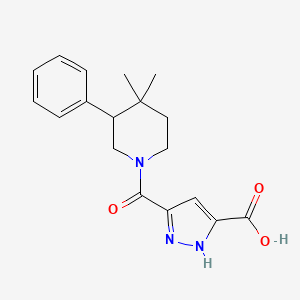
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. This compound is also known by its chemical name, CC-10004, and is a potent inhibitor of cytokine production.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide involves the inhibition of cytokine production by blocking the activity of the transcription factor NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CC-10004 can inhibit the proliferation and activation of various immune cells, including T cells, B cells, and macrophages. In addition, CC-10004 has been shown to reduce the production of reactive oxygen species and inhibit the activation of the inflammasome, a key mediator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a valuable tool for studying the role of cytokines in various diseases. However, one limitation of using CC-10004 is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide. One area of focus is the development of new derivatives with improved potency and selectivity for specific cytokines. Another direction is the investigation of the potential of CC-10004 as a therapeutic agent for various inflammatory and autoimmune diseases, as well as its potential as an anticancer agent. Finally, there is a need for further research on the mechanism of action of CC-10004 and its effects on various immune cells and signaling pathways.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a multi-step process that involves the reaction of 2,6-dichloropyridine with 2-cyanobutanal in the presence of a base to form 4-chloro-N-(1-cyanobutan-2-yl)pyridine-2-carboxaldehyde. This intermediate is then reacted with methylamine and a reducing agent to yield the final product, 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide.
Applications De Recherche Scientifique
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CC-10004 has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, CC-10004 has been investigated for its potential as an anticancer agent, with studies showing that it can inhibit the growth of various cancer cell lines. In agricultural science, CC-10004 has been studied for its ability to enhance plant growth and protect against various plant pathogens.
Propriétés
IUPAC Name |
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-3-9(4-5-14)16-12(17)11-6-10(13)8(2)7-15-11/h6-7,9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZPTJHWGRWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=NC=C(C(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)


![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)
![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)